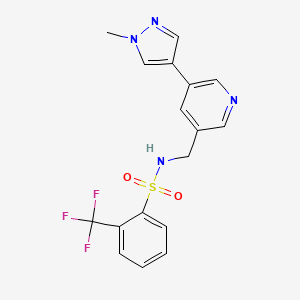

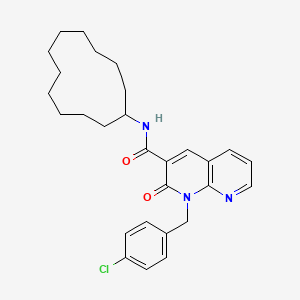

![molecular formula C11H14FNO4S B2895927 benzyl N-[3-(fluorosulfonyl)propyl]carbamate CAS No. 2172098-97-2](/img/structure/B2895927.png)

benzyl N-[3-(fluorosulfonyl)propyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

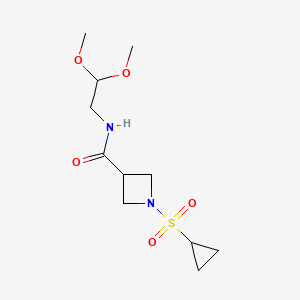

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a chemical compound with the molecular formula C11H14FNO4S . It has a molar mass of 275.3 .

Molecular Structure Analysis

The InChI code for benzyl N-[3-(fluorosulfonyl)propyl]carbamate is 1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis

Benzyl N-[3-(fluorosulfonyl)propyl]carbamate is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the current literature.Applications De Recherche Scientifique

Facile Construction of Complex Molecules

Researchers have developed novel methods for constructing complex molecules, such as 3,3-disubstituted and 3,3-spiro-2H,4H-benzo[e]1,2-thiazine-1,1-diones, using a process that involves o-methyl lithiation followed by cyclization. This method has potential applications in the synthesis of pharmacologically active compounds and in organic chemistry research. The use of N-fluorosultams, derived from similar compounds to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, has shown modest asymmetric inducing abilities in the electrophilic asymmetric fluorination of aryl ketone enolates, highlighting its role in facilitating stereochemical control in synthesis (Z. Liu, N. Shibata, & Y. Takéuchi, 2000).

Enantioselective Intramolecular Oxyaminations

The organoiodine-catalyzed enantioselective intramolecular oxyaminations of alkenes, utilizing benzyl N-(fluorosulfonyl)carbamate, allow access to enantioenriched lactones and oxazolines. This application is significant in the development of pharmaceuticals and agrochemicals by facilitating the synthesis of complex molecular architectures with high stereocontrol (Chisato Wata & T. Hashimoto, 2021).

Novel Antiepileptic Drug Development

In drug development, compounds structurally related to benzyl N-[3-(fluorosulfonyl)propyl]carbamate, such as PNU‐151774E, have been studied for their antiepileptic properties. These studies aim to understand the mechanism of action and evaluate the efficacy of new antiepileptic drugs, contributing to the development of therapies for complex partial seizures (R. Maj et al., 1999).

Advanced Photoredox Catalysis

Research in materials science has leveraged similar compounds for the development of donor-acceptor fluorophores, which act as efficient metal-free photoredox catalysts. These catalysts are crucial for driving energetically demanding cross-coupling reactions, showcasing the utility of benzyl N-[3-(fluorosulfonyl)propyl]carbamate related structures in enabling new synthetic methodologies under visible light (Jian Luo & Jian Zhang, 2016).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P260), washing hands and face thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propriétés

IUPAC Name |

benzyl N-(3-fluorosulfonylpropyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO4S/c12-18(15,16)8-4-7-13-11(14)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOVUKGJCSDQLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

benzyl N-[3-(fluorosulfonyl)propyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2895851.png)

![2-[1,3-Dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2895852.png)

![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B2895856.png)

![N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2895866.png)

![1-[4-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}oxy)but-2-yn-1-yl]-4-methylpiperazine](/img/structure/B2895867.png)